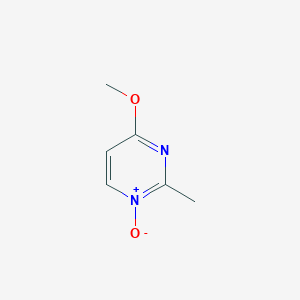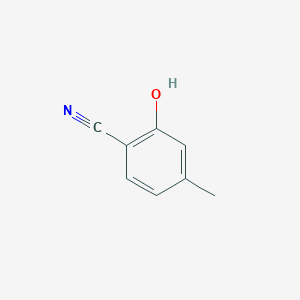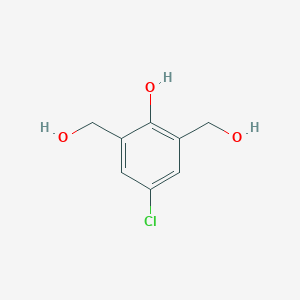![molecular formula C8H6OSe B102045 Benzo[b]selenophen-3(2H)-one CAS No. 19446-95-8](/img/structure/B102045.png)
Benzo[b]selenophen-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo[b]selenophen-3(2H)-one is an important organic compound that has been widely studied due to its potential applications in various fields, including medicinal chemistry, material science, and environmental science. This compound belongs to the family of selenophenes, which are organic compounds containing a selenium atom in the five-membered ring.
Aplicaciones Científicas De Investigación
Benzo[b]selenophen-3(2H)-one has been widely studied for its potential applications in medicinal chemistry. It has been reported to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer activities. In addition, it has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer cells. Moreover, Benzo[b]selenophen-3(2H)-one has been reported to enhance the efficacy of chemotherapy drugs, such as cisplatin and doxorubicin, in cancer treatment.
Mecanismo De Acción
The mechanism of action of Benzo[b]selenophen-3(2H)-one is not fully understood. However, it has been reported to induce apoptosis, or programmed cell death, in cancer cells by activating the intrinsic apoptotic pathway. This pathway involves the release of cytochrome c from the mitochondria, which activates caspases and leads to cell death. Moreover, Benzo[b]selenophen-3(2H)-one has been reported to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer development.
Efectos Bioquímicos Y Fisiológicos
Benzo[b]selenophen-3(2H)-one has been reported to exhibit various biochemical and physiological effects. It has been found to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, which protect cells from oxidative stress. Moreover, it has been reported to decrease the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in inflammation and cancer development. In addition, Benzo[b]selenophen-3(2H)-one has been reported to inhibit the activity of matrix metalloproteinases, which are involved in cancer invasion and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Benzo[b]selenophen-3(2H)-one has several advantages for lab experiments. It is relatively easy to synthesize and has been reported to exhibit high purity and high yield. Moreover, it has been found to exhibit low toxicity and high stability in various conditions. However, there are also some limitations to the use of Benzo[b]selenophen-3(2H)-one in lab experiments. It is relatively expensive compared to other organic compounds, and its mechanism of action is not fully understood.
Direcciones Futuras
There are several future directions for the study of Benzo[b]selenophen-3(2H)-one. First, further studies are needed to elucidate its mechanism of action and its potential targets in cancer cells. Second, studies are needed to investigate its potential applications in combination with other chemotherapy drugs. Third, studies are needed to investigate its potential applications in other fields, such as material science and environmental science. Fourth, studies are needed to investigate the potential side effects of Benzo[b]selenophen-3(2H)-one in vivo and in clinical trials. Fifth, studies are needed to develop more efficient and cost-effective methods for the synthesis of Benzo[b]selenophen-3(2H)-one.
Métodos De Síntesis
The synthesis of Benzo[b]selenophen-3(2H)-one can be achieved through various methods, including the reaction of 2-chlorobenzaldehyde with selenium powder in the presence of sodium hydroxide, the reaction of 2-bromo-1-(phenylseleno)benzene with 2-chlorobenzaldehyde in the presence of potassium carbonate, and the reaction of 2-chlorobenzaldehyde with phenylselenol in the presence of sodium hydroxide. These methods have been reported to yield high purity and high yield of Benzo[b]selenophen-3(2H)-one.
Propiedades
Número CAS |
19446-95-8 |
|---|---|
Nombre del producto |
Benzo[b]selenophen-3(2H)-one |
Fórmula molecular |
C8H6OSe |
Peso molecular |
197.1 g/mol |
Nombre IUPAC |
1-benzoselenophen-3-one |
InChI |
InChI=1S/C8H6OSe/c9-7-5-10-8-4-2-1-3-6(7)8/h1-4H,5H2 |
Clave InChI |
MRVHYSCWUNKALE-UHFFFAOYSA-N |
SMILES |
C1C(=O)C2=CC=CC=C2[Se]1 |
SMILES canónico |
C1C(=O)C2=CC=CC=C2[Se]1 |
Sinónimos |
Benzo[b]selenophen-3(2H)-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B101962.png)
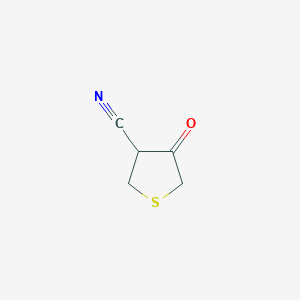
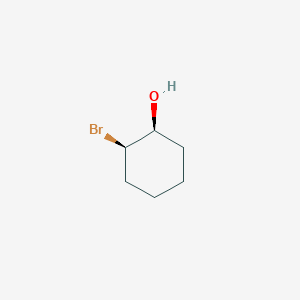
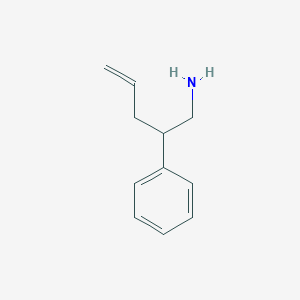
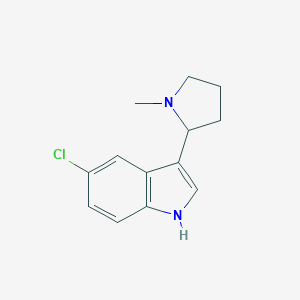
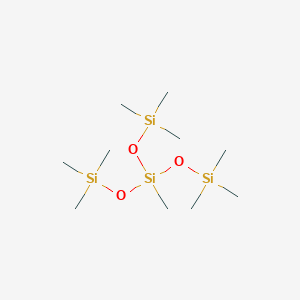
![4-[(Ethoxycarbonyl)oxy]benzoic acid](/img/structure/B101982.png)
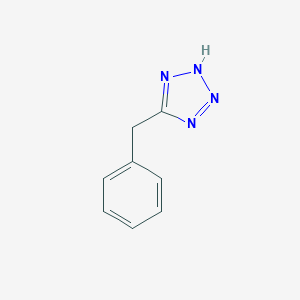

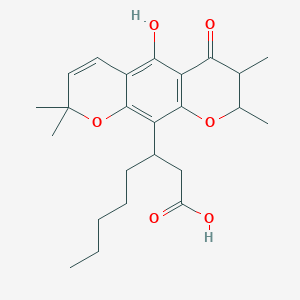
![methyl (3S)-3-(decanoylamino)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoate](/img/structure/B101991.png)
